molecular formula C20H18N4O2S B6426018 N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide CAS No. 2034313-44-3

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide

Cat. No. B6426018
CAS RN: 2034313-44-3
M. Wt: 378.4 g/mol
InChI Key: KAKROEIIMZFMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide, also known as NMPP, is a synthetic organic compound belonging to the family of pyrazolopyridine derivatives. It has been extensively studied and used in various scientific research applications due to its unique properties. This compound has been studied for its potential therapeutic use in various diseases and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been extensively studied for its potential therapeutic use in various diseases and has been found to possess a wide range of biochemical and physiological effects. This compound has been studied for its role in cancer and inflammation, and has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, and has been found to possess neuroprotective effects. In addition, N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been studied for its potential use in the treatment of diabetes and obesity, and has been found to possess anti-diabetic and anti-obesity properties.

Mechanism of Action

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been found to possess a variety of biochemical and physiological effects due to its ability to modulate the activity of various enzymes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. In addition, N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the production of uric acid.
Biochemical and Physiological Effects
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been found to possess a variety of biochemical and physiological effects due to its ability to modulate the activity of various enzymes. It has been found to possess anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines. It has also been found to possess neuroprotective effects, and has been shown to protect neurons from oxidative stress. In addition, N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has been found to possess anti-diabetic and anti-obesity properties, and has been shown to reduce glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from a variety of sources. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations associated with the use of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide in laboratory experiments. For example, it is not water soluble, and therefore must be dissolved in an organic solvent prior to use. In addition, it can be toxic in high concentrations, and therefore must be used with caution.

Future Directions

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for the compound. For example, further research is needed to explore its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. In addition, further research is needed to explore its potential use as an anti-aging agent. Finally, further research is needed to explore its potential use as an adjuvant for vaccines and other therapeutic agents.

Synthesis Methods

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide can be synthesized by a variety of methods, including the Wittig reaction, the Suzuki coupling, and the Ullmann reaction. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond from the reaction of an aldehyde or ketone with a phosphonium ylide. The Suzuki coupling is a carbon-carbon bond-forming reaction between an aryl halide and an organoboron compound. The Ullmann reaction is a cross-coupling reaction that involves the formation of a carbon-carbon bond between two organometallic compounds.

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-14-17(13-22-24)19-10-9-15(11-21-19)12-23-27(25,26)20-8-4-6-16-5-2-3-7-18(16)20/h2-11,13-14,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKROEIIMZFMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.